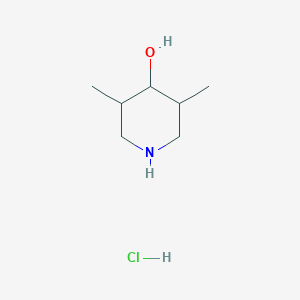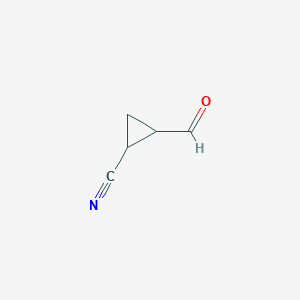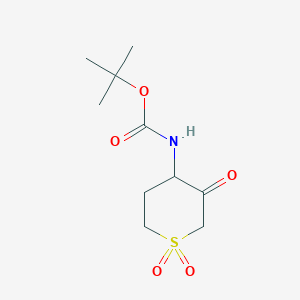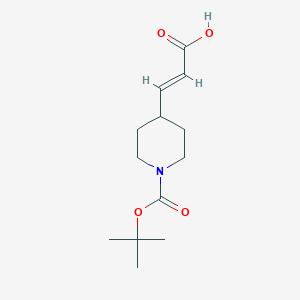
2-Methoxy-2-(3-methoxyphenyl)acetic acid
Descripción general
Descripción
“2-Methoxy-2-(3-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1832647-27-4 . It has a molecular weight of 196.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) . The InChI key is MJQJGHVSTUVGEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
VMA has been extensively studied as a biomarker for various disorders. In neuroblastoma, a type of childhood cancer, elevated levels of VMA in urine can indicate the presence of the tumor. Similarly, in pheochromocytoma, a rare tumor of the adrenal gland, VMA levels can be used to diagnose the condition. In Parkinson's disease, VMA levels have been found to be lower in the cerebrospinal fluid of patients, suggesting a potential role in disease diagnosis and monitoring.
Mecanismo De Acción
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
It’s known that similar compounds can have cytotoxic potential .
Action Environment
It’s known that similar compounds are soluble in water, methanol, ether, ethanol, and acetone , which could potentially influence their action in different environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be analyzed using various analytical techniques, including thin-layer chromatography and high-performance liquid chromatography. However, VMA also has some limitations. It is not specific to any particular disorder and can be influenced by various factors, including diet and medication. Therefore, it should be used in conjunction with other biomarkers and clinical assessments.
Direcciones Futuras
For VMA research include the development of more specific biomarkers, identification of the exact mechanism of action, and potential therapeutic applications.
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJGHVSTUVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



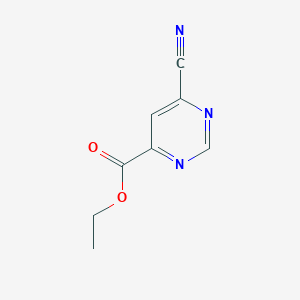
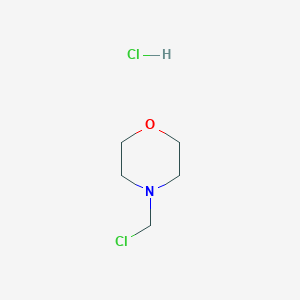
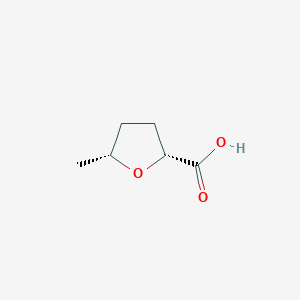

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

